N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the dioxidotetrahydrothiophenyl moiety. Common reagents include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their enzyme inhibition properties. This compound may be investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Medicinally, sulfonamides are known for their antibacterial properties. This compound could be explored for its potential as an antibiotic or as a lead compound for developing new drugs.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and block enzyme activity. This can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain relief.
Uniqueness
N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its complex structure, which combines multiple functional groups. This complexity may offer advantages in terms of specificity and potency in its applications.
Biological Activity
The compound N-(2,6-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 320.41 g/mol
- CAS Number : Not specified in the sources reviewed.
The compound features a pyrazole ring, a sulfonamide group, and a tetrahydrothiophene moiety, which contribute to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives. For instance, a study evaluated various derivatives for their effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives exhibited significant antiproliferative effects without notable cytotoxicity at specific concentrations .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
Compound ID | IC50 (µM) | Cytotoxicity |
---|---|---|
MR-S1-1 | 12.5 | Low |
MR-S1-5 | 25.0 | Low |
MR-S1-13 | 8.0 | None |
The mechanisms by which these compounds exert their effects include:
- Inhibition of Protein Glycation : Pyrazole sulfonamides have been shown to inhibit protein glycation, which is implicated in various diseases, including diabetes and aging-related disorders .
- Antibacterial and Antifungal Properties : The presence of the sulfonamide group enhances antibacterial and antifungal activities, making these compounds potential candidates for treating infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential in conditions such as arthritis .
Case Studies
A specific case study investigated the efficacy of a series of pyrazole derivatives in inhibiting the growth of cancer cell lines. The study reported that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against breast cancer cells compared to others .
Table 2: Efficacy Against Cancer Cell Lines
Compound ID | Cancer Cell Line | Inhibition (%) |
---|---|---|
MR-S1-13 | MCF-7 | 70 |
MR-S1-5 | MDA-MB-231 | 60 |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-11-6-5-7-12(2)16(11)19-26(23,24)17-13(3)18-20(14(17)4)15-8-9-25(21,22)10-15/h5-7,15,19H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKRKNHWOUUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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